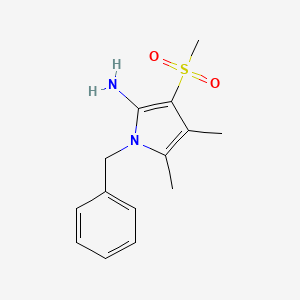

1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine

Description

Properties

IUPAC Name |

1-benzyl-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-10-11(2)16(9-12-7-5-4-6-8-12)14(15)13(10)19(3,17)18/h4-8H,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGCTJKXMJGSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1S(=O)(=O)C)N)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363335 | |

| Record name | SBB055793 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77444-88-3 | |

| Record name | 4,5-Dimethyl-3-(methylsulfonyl)-1-(phenylmethyl)-1H-pyrrol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77444-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB055793 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Ring Formation and Substitution

A common approach to synthesize substituted pyrroles is the Paal-Knorr synthesis , which condenses 1,4-dicarbonyl compounds with primary amines under acidic conditions to form pyrroles with specific substitution patterns. For methyl substitution at positions 4 and 5, 1,4-diones bearing methyl groups are used.

Alternatively, Stetter reaction and cyclocondensation methods have been employed to prepare 2-substituted pyrroles with high regioselectivity. For example, aromatic aldehydes and methylvinylketone can be reacted under catalytic conditions to yield 1,4-diones, which then undergo Paal-Knorr cyclization with amines to form diaryl or dialkyl-substituted pyrroles.

Introduction of the Methylsulfonyl Group at Position 3

The methylsulfonyl group is typically introduced via oxidation of a methylthio substituent or direct sulfonylation of the pyrrole ring. One reported method involves starting from N-(methylsulfonyl)benzene-1,2-diamine derivatives, which upon reaction with pyrrole-3-carboxaldehyde under reflux in ethanol with sodium metabisulfite (Na2S2O5) yields methylsulfonyl-substituted pyrroles.

Benzylation of the Pyrrole Nitrogen (N-1 Position)

Benzylation is commonly achieved by reacting the pyrrole nitrogen with benzyl halides or benzylamines under basic or catalytic conditions. For example, benzylamine can be used in condensation reactions with diketones or aldehydes to form N-benzylpyrrole derivatives.

Amination at Position 2

The amino group at position 2 can be introduced by reductive amination of a pyrrole-2-carbaldehyde intermediate. This involves:

- Formylation of the pyrrole ring at position 2 using Vilsmeier-Haack reaction (treatment with DMF and POCl3).

- Subsequent reductive amination with methylamine and sodium borohydride to yield the 2-amine substituted pyrrole.

Detailed Synthetic Procedure Example

Based on the literature, a representative synthetic route for 1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is as follows:

Analytical Data and Purification

- Purification is typically achieved by column chromatography using mixtures of chloroform, ethyl acetate, and hexane as eluents.

- Characterization includes melting point determination, ^1H NMR spectroscopy (noting characteristic singlets for methyl and methylsulfonyl protons), and mass spectrometry.

- Yields vary widely depending on the step and substituents, with some sulfonylation steps yielding as low as 10% and others up to 57%.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Scientific Research Applications

1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of new drugs with potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents.

Biological Studies: It is used in biological studies to investigate its effects on various biological targets, including enzymes and receptors.

Chemical Biology: The compound is used as a probe to study the mechanisms of biological processes and to identify new drug targets.

Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Differences :

- In contrast, the dimethylaminopropyl chain in the analog introduces a tertiary amine, enhancing solubility in polar solvents and basicity .

- The methylsulfonyl group in both compounds contributes to hydrogen-bond acceptor capacity, but its electronic effects may vary due to differences in adjacent substituents.

Functional and Application Implications

- Biological Activity: Sulfonamide-containing pyrroles are often explored for pharmacological activity. The benzyl derivative’s lipophilicity may improve blood-brain barrier penetration, whereas the dimethylaminopropyl analog’s polarity could favor renal excretion .

- Stability and Handling : The discontinuation of the target compound may reflect instability (e.g., sensitivity to oxidation at the benzyl position) or difficulties in purification compared to the alkyl-substituted analog.

Crystallographic and Computational Analysis

While neither compound’s crystal structure is explicitly described in the evidence, the SHELX software suite (e.g., SHELXL for refinement ) and ORTEP-III for visualization are standard tools for analyzing such molecules. The benzyl group’s rigid planar structure could lead to distinct crystallographic packing compared to the flexible dimethylaminopropyl chain.

Biological Activity

Overview

1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is a synthetic organic compound belonging to the pyrrole derivatives class, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical formula for this compound is C₁₄H₁₈N₂O₂S, with a CAS Number of 77444-88-3. Its structure includes a pyrrole ring with a benzyl group and a methylsulfonyl substituent, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to alterations in cellular processes. The specific pathways involved can vary based on the biological context and target nature.

Medicinal Chemistry

Research indicates that this compound serves as a building block for synthesizing new drugs. Its derivatives have shown promising results in:

- Anticancer Activity : Studies have demonstrated that compounds derived from this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogues have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways.

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MIC) suggesting it could be developed into an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other pyrrole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a methylsulfonyl group | Anticancer, anti-inflammatory |

| 1-Benzyl-4,5-dimethyl-1H-pyrrole-2-amine | Lacks the methylsulfonyl group | Different biological activity profile |

| 1-Benzyl-3-(methylsulfonyl)-1H-pyrrole-2-amine | Lacks methyl groups at positions 4 and 5 | Altered steric properties |

Case Studies

Several studies highlight the biological activity of this compound:

- Anticancer Study : In vitro tests showed that derivatives of this compound induced apoptosis in breast cancer cells by activating caspase pathways (PubMed ID: 21899292).

- Anti-inflammatory Research : A study demonstrated that the compound inhibited the expression of COX-2 and TNF-alpha in macrophages, indicating potential use in treating inflammatory conditions.

- Antimicrobial Testing : A series of experiments revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 46.9 μg/mL to 93.7 μg/mL (MDPI).

Q & A

Basic: What are the optimal synthetic routes for 1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including alkylation, sulfonation, and cyclization. Key considerations include:

- Reagent Selection : Use of benzyl halides for alkylation and methylsulfonyl chloride for sulfonation, with stoichiometric control to avoid side reactions .

- Temperature and pH : Optimal yields are achieved at 60–80°C for sulfonation (neutral pH) and 0–5°C for cyclization (acidic conditions) to prevent decomposition .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures >95% purity .

Advanced: How can computational reaction path modeling improve the design of novel derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

- Predict Transition States : Identify energy barriers for sulfonation and benzylation steps, enabling optimization of catalytic conditions .

- Screen Substituents : Evaluate electronic effects of substituents (e.g., electron-withdrawing groups on the pyrrole ring) on reaction kinetics .

- Validate Mechanisms : Compare computed intermediates with experimental NMR or IR data to confirm mechanistic pathways .

Basic: What analytical techniques are critical for characterizing this compound's purity and structure?

Methodological Answer:

Advanced: How to resolve contradictions between computational binding predictions and experimental bioactivity data?

Methodological Answer:

- Cross-Validation : Use molecular docking (AutoDock Vina) to predict binding affinities, then validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Solvent Effects : Account for solvation-free energy corrections in computational models to align with in vitro assay conditions (e.g., DMSO solubility <0.1%) .

- Dynamic Simulations : Perform MD simulations (>100 ns) to assess protein-ligand stability under physiological conditions .

Basic: What strategies mitigate solubility limitations in biological assays?

Methodological Answer:

- Co-Solvents : Use cyclodextrins (10–20 mM) or DMSO (≤0.1% v/v) to enhance aqueous solubility without denaturing proteins .

- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for improved cellular uptake .

Advanced: What methods establish structure-activity relationships (SAR) for substituent effects?

Methodological Answer:

- Systematic Substitution : Synthesize derivatives with variations at the 4,5-dimethyl and benzyl positions. Compare IC₅₀ values in enzyme inhibition assays .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ data .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., methylsulfonyl group) using MOE or Schrödinger .

Basic: How to validate synthetic intermediates using spectroscopic methods?

Methodological Answer:

- Intermediate I (Pre-Sulfonation) : Confirm via ¹H NMR (absence of methylsulfonyl protons) and LC-MS (m/z 245 [M+H]⁺) .

- Intermediate II (Benzylated Core) : FT-IR peaks at 1600 cm⁻¹ (C=N stretch) and 1150 cm⁻¹ (C-O-C benzyl ether) .

Advanced: How to apply Design of Experiments (DoE) in optimizing reaction parameters?

Methodological Answer:

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify significant factors .

- Response Surface Methodology (RSM) : Optimize yield via central composite design, focusing on interaction effects (e.g., temperature × pH) .

- Robustness Testing : Validate optimal conditions with 5% variation in reagent equivalents to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.